2-(Methylthio)thiophene-4-carboxaldehyde

Nonlinear Optics Organic Electronics Structure-Property Relationships

2-(Methylthio)thiophene-4-carboxaldehyde (CAS 88511-86-8) is a sulfur-rich heteroaromatic aldehyde with the molecular formula C6H6OS2. Its structure features a thiophene ring substituted with a methylthio (-SCH3) group at the 2-position and a formyl (-CHO) group at the 4-position.

Molecular Formula C6H6OS2
Molecular Weight 158.2 g/mol
CAS No. 88511-86-8
Cat. No. B3293166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)thiophene-4-carboxaldehyde
CAS88511-86-8
Molecular FormulaC6H6OS2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCSC1=CC(=CS1)C=O
InChIInChI=1S/C6H6OS2/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3
InChIKeyNOIXCSMAOWHQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)thiophene-4-carboxaldehyde (CAS 88511-86-8) Procurement Guide: A Bifunctional Thiophene Building Block for Precision Synthesis


2-(Methylthio)thiophene-4-carboxaldehyde (CAS 88511-86-8) is a sulfur-rich heteroaromatic aldehyde with the molecular formula C6H6OS2. Its structure features a thiophene ring substituted with a methylthio (-SCH3) group at the 2-position and a formyl (-CHO) group at the 4-position . This specific substitution pattern imparts a unique combination of electron-donating character (from the methylthio group) and a reactive electrophilic site (the aldehyde), enabling its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why Generic Thiophene Carboxaldehydes Cannot Replace 2-(Methylthio)thiophene-4-carboxaldehyde in Target Synthesis


In-class compounds such as 2-thiophenecarboxaldehyde or 3-thiophenecarboxaldehyde lack the methylthio substituent that fundamentally alters the electronic and steric properties of the thiophene ring . The methylthio group in 2-(Methylthio)thiophene-4-carboxaldehyde acts as a strong electron donor, activating specific positions for further functionalization and modulating the reactivity of the aldehyde group [1]. This substitution pattern is critical for achieving the desired regioselectivity and yield in downstream reactions, such as the synthesis of non-linear optical (NLO) chromophores [2] or the formation of specific metal complexes where the sulfur atom can act as an additional coordination site [3]. Simple generic substitution will lead to different reaction outcomes and may result in failed synthetic routes or suboptimal material properties.

Quantitative Differentiation of 2-(Methylthio)thiophene-4-carboxaldehyde: Head-to-Head and Cross-Study Comparisons


Enhanced Nonlinear Optical (NLO) Response in D-π-A Chromophores Derived from 2-(Methylthio)thiophene-4-carboxaldehyde vs. Unsubstituted Thiophene Analogs

Thiophene-based donor-π-acceptor (D-π-A) conjugates exhibit strong nonlinear absorption, and the incorporation of a methylthio-substituted thiophene near the acceptor moiety significantly enhances the intramolecular charge transfer and the resulting NLO response compared to unsubstituted thiophene systems [1]. Theoretical calculations demonstrate that the electron-donating methylthio group increases the static first hyperpolarizability (β), a key metric for second-order NLO materials, by approximately 20-40% relative to the parent thiophene core in analogous push-pull chromophores [1].

Nonlinear Optics Organic Electronics Structure-Property Relationships

Synthetic Versatility in One-Step Polyfunctionalization: Direct Comparison of 2-(Methylthio)thiophene Core vs. 3-(Methylthio)thiophene Core

A study on the one-step polyfunctionalization of (methylthio)thiophenes demonstrated that direct polymetalation with superbases followed by electrophilic quenching yields distinct substitution patterns depending on the position of the methylthio group [1]. Starting from 2-(methylthio)thiophene, the reaction proceeds to afford 2,αS-disubstituted derivatives, whereas starting from 3-(methylthio)thiophene leads to 2,5,αS-trisubstituted derivatives [1]. This regiochemical divergence provides a controlled entry point to differently functionalized thiophene scaffolds, with the 2-substituted isomer offering a streamlined route to 2,5-difunctionalized products.

Synthetic Methodology Polyfunctionalization Regioselectivity

Aldehyde Reactivity Profile: Condensation with Amines for Schiff Base Formation

The aldehyde group at the 4-position of 2-(Methylthio)thiophene-4-carboxaldehyde readily undergoes condensation with primary amines to form Schiff bases [1]. While this is a general reaction for aromatic aldehydes, the presence of the adjacent methylthio group on the thiophene ring can influence the electronic properties of the resulting imine ligand. For instance, Schiff bases derived from 4-methylthiophene-2-carbaldehyde (a closely related analog) exhibit potent antibacterial activity against Staphylococcus aureus ATCC 25923 with MIC values in the range of 32-128 µg/mL [2], demonstrating the bioactivity potential of this compound class.

Schiff Base Chemistry Coordination Chemistry Ligand Design

Precursor for Nonlinear Optical (NLO) Chromophores: Patent-Documented Utility

Japanese Patent JPH06199833A explicitly discloses the use of 2-alkylthio-5-thiophene-aldehydes as key intermediates for the synthesis of substituted thiophenes with high dipole moment and polarizability, suitable for nonlinear optical applications [1]. The patent describes the condensation of 2-alkylthio-5-thiophene-aldehyde with active methylene compounds to yield dicyanovinyl-substituted thiophenes, which are characterized as having desirable NLO properties for use in monomolecular layers [1]. 2-(Methylthio)thiophene-4-carboxaldehyde (where the aldehyde is at the 4-position, which corresponds to the 5-position in the patent's nomenclature) serves as a direct entry point to this protected class of NLO materials.

Nonlinear Optics Patent Literature Chromophore Synthesis

Optimal Use Cases for 2-(Methylthio)thiophene-4-carboxaldehyde Based on Quantified Differentiation


Synthesis of Donor-π-Acceptor (D-π-A) Chromophores for Nonlinear Optical (NLO) Devices

The enhanced nonlinear optical response observed in methylthio-substituted thiophene cores (20-40% higher β compared to unsubstituted thiophenes) positions 2-(Methylthio)thiophene-4-carboxaldehyde as an ideal precursor for constructing high-performance NLO chromophores. Its aldehyde group provides a convenient handle for Knoevenagel condensation with active methylene compounds to install strong acceptor groups (e.g., dicyanovinyl), while the methylthio group boosts electron density for improved charge transfer [1].

Controlled Synthesis of 2,5-Disubstituted Thiophene Derivatives via Regioselective Functionalization

The direct head-to-head comparison of 2- and 3-(methylthio)thiophenes in one-step polyfunctionalization reveals that the 2-isomer yields 2,αS-disubstituted products, offering a distinct and predictable pathway to 2,5-difunctionalized thiophenes. This regioselectivity is critical for chemists requiring precise control over substitution patterns in the synthesis of pharmaceuticals, agrochemicals, or materials [1].

Development of Novel Schiff Base Ligands for Coordination Chemistry and Bioactivity Screening

The aldehyde group in 2-(Methylthio)thiophene-4-carboxaldehyde enables facile formation of Schiff bases with primary amines. Based on class-level antibacterial activity data from closely related thiophene Schiff bases (MIC 32-128 µg/mL against S. aureus), this compound serves as a strategic building block for generating libraries of potential antimicrobial agents or metal-chelating ligands [1].

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